3,3-Diethyl-6-methylpiperazine-2,5-dione
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Overview
Description
(6S)-3,3-DIETHYL-6-METHYLPIPERAZINE-2,5-DIONE is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in pharmaceuticals, agrochemicals, and other industries. This particular compound is characterized by its unique structure, which includes a piperazine ring substituted with ethyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-3,3-DIETHYL-6-METHYLPIPERAZINE-2,5-DIONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethylamine with a suitable diketone, followed by cyclization to form the piperazine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of (6S)-3,3-DIETHYL-6-METHYLPIPERAZINE-2,5-DIONE may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(6S)-3,3-DIETHYL-6-METHYLPIPERAZINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the diketone groups to diols.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce diols.
Scientific Research Applications
(6S)-3,3-DIETHYL-6-METHYLPIPERAZINE-2,5-DIONE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6S)-3,3-DIETHYL-6-METHYLPIPERAZINE-2,5-DIONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(6S)-5,6,7,8-tetrahydrofolic acid: Another piperazine derivative with different functional groups.
Levomefolic acid: A folate derivative with similar structural features.
Uniqueness
(6S)-3,3-DIETHYL-6-METHYLPIPERAZINE-2,5-DIONE is unique due to its specific substitution pattern on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H16N2O2 |
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Molecular Weight |
184.24 g/mol |
IUPAC Name |
3,3-diethyl-6-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C9H16N2O2/c1-4-9(5-2)8(13)10-6(3)7(12)11-9/h6H,4-5H2,1-3H3,(H,10,13)(H,11,12) |
InChI Key |
KOSUWMCFGPNUSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(C(=O)N1)C)CC |
Origin of Product |
United States |
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